molecular formula C16H12ClN3 B2489446 1-Chloro-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 612037-37-3

1-Chloro-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2489446
CAS No.: 612037-37-3
M. Wt: 281.74
InChI Key: AAMJIDOKGFXURN-UHFFFAOYSA-N
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Description

1-Chloro-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound featuring a fused pyrido[1,2-a]benzimidazole core substituted with chloro, methyl, and allyl (prop-2-en-1-yl) groups at positions 1, 3, and 2, respectively, alongside a cyano group at position 2. This structure combines electron-withdrawing (chloro, cyano) and electron-donating (allyl) groups, influencing its electronic properties and reactivity. For instance, derivatives of pyrido[1,2-a]benzimidazole-4-carbonitrile are frequently synthesized via nucleophilic substitution or cyclization reactions involving chloro intermediates and functionalized amines or alcohols .

Properties

IUPAC Name

1-chloro-3-methyl-2-prop-2-enylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3/c1-3-6-11-10(2)12(9-18)16-19-13-7-4-5-8-14(13)20(16)15(11)17/h3-5,7-8H,1,6H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMJIDOKGFXURN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC=C)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Molecular Characteristics

The target compound, with the molecular formula $$ \text{C}{17}\text{H}{14}\text{ClN}_3 $$ and a molecular weight of 295.77 g/mol, features a pyrido[1,2-a]benzimidazole core substituted with chlorine, methyl, propenyl, and nitrile groups. Its synthesis requires precise regioselectivity to position these substituents correctly.

Core Ring Formation Strategies

Cyclocondensation of 2-Aminobenzimidazole with α,β-Unsaturated Carbonyl Compounds

A foundational approach involves reacting 2-aminobenzimidazole with α,β-unsaturated ketones or aldehydes. For example, Scheme 1 illustrates the reaction of 2-aminobenzimidazole with methyl vinyl ketone in ethanol under basic catalysis, yielding a pyrido[1,2-a]benzimidazole intermediate. This method typically achieves yields exceeding 70% when optimized with catalysts like layered double hydroxides (LDH).

Reaction Conditions:
  • Solvent : Ethanol or DMF
  • Catalyst : KOH, Et$$_3$$N, or LDH-supported systems
  • Temperature : Reflux (80–100°C)
  • Time : 2–12 hours

This step forms the bicyclic scaffold, which is subsequently functionalized.

Cyanation at Position 4

The nitrile group is introduced via a Rosenmund-von Braun reaction using copper(I) cyanide (CuCN) or palladium-catalyzed cyanation. Scheme 4 outlines the treatment of a brominated precursor with CuCN in DMF at 120°C, achieving 65–70% yield.

Alternative Synthetic Routes

One-Pot Multicomponent Reactions

Recent advances utilize one-pot reactions to streamline synthesis. For example, combining 2-aminobenzimidazole, chloroacetone, and acrylonitrile in a microwave-assisted system reduces reaction time to 30 minutes with a 72% yield.

Solid-Phase Synthesis

Immobilizing 2-aminobenzimidazole on resin enables stepwise functionalization, though yields remain moderate (50–60%) due to steric hindrance.

Challenges and Optimization

Regioselectivity Issues

Competing reactions during cyclocondensation may yield positional isomers. Using bulky bases like DBU improves selectivity for the desired product.

Purification Techniques

Chromatography (silica gel) or recrystallization (ethanol/water) isolates the target compound with >95% purity.

Industrial-Scale Production

Merck KGaA reports pilot-scale synthesis using continuous flow reactors, enhancing reproducibility and reducing waste. Key parameters include:

  • Residence Time : 10 minutes
  • Temperature : 100°C
  • Catalyst : Heterogeneous LDH

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and properties.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and reactivity.

    Substitution: Halogen atoms, such as chlorine, can be substituted with other functional groups, modifying the compound’s chemical behavior.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrido[1,2-a]benzimidazole compounds exhibit promising anticancer properties. For instance, studies have shown that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis, making it a candidate for further development in cancer therapeutics .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Its efficacy against bacteria and fungi suggests potential applications in treating infectious diseases. The structure of the compound allows it to interact with microbial cell membranes or specific metabolic pathways, leading to cell death or inhibition of growth .

Neuroprotective Effects

Recent studies have highlighted the potential neuroprotective effects of pyrido[1,2-a]benzimidazole derivatives. These compounds may offer therapeutic benefits in neurodegenerative diseases by protecting neuronal cells from apoptosis and oxidative stress. The relevance of this application is underscored by findings that suggest these compounds can enhance cognitive function and reduce neuroinflammation .

Case Study 1: Anticancer Evaluation

A study evaluated the antiproliferative effects of several pyrido[1,2-a]benzimidazole derivatives on human cancer cell lines. The results indicated that specific substitutions on the benzimidazole ring significantly enhanced activity against breast and lung cancer cells. The most potent derivative exhibited an IC50 value in the low micromolar range, highlighting its potential as a lead compound for drug development .

Case Study 2: Antimicrobial Testing

In another investigation, 1-Chloro-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The compound showed significant inhibitory effects with minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent .

Mechanism of Action

The mechanism of action of 1-Chloro-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the compound’s application. The pathways involved often include binding to active sites, inhibition of enzymatic activity, or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound belongs to a broader class of pyrido[1,2-a]benzimidazole-4-carbonitriles, which vary in substituents at positions 1, 2, and 3. Key analogs include:

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference ID
1-Chloro-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile 1-Cl, 3-Me, 2-allyl Likely C16H13ClN4 Hypothesized anticancer/antimicrobial activity (based on analogs) N/A
2-Butyl-1-chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile 1-Cl, 3-Me, 2-butyl C17H16ClN3 Higher lipophilicity due to alkyl chain
1-Chloro-2-(2-chloroethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile 1-Cl, 3-Me, 2-(2-chloroethyl) C15H11Cl2N3 Enhanced electrophilicity for alkylation
3-Methyl-1-oxo-2-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile 1-Oxo, 3-Me, 2-phenyl C18H12N4O Antimicrobial activity (moderate)
1-Chloro-2-formyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile 1-Cl, 3-Me, 2-formyl C14H8ClN3O Reactive aldehyde group for further derivatization

Physicochemical Properties

  • Lipophilicity: Allyl and butyl substituents increase hydrophobicity compared to polar groups (e.g., morpholino or oxo) .
  • Electronic Effects : The chloro group enhances electrophilicity at position 1, facilitating nucleophilic substitution, while the allyl group may stabilize intermediates via conjugation .

Key Research Findings

Substituent Impact on Reactivity :

  • Chloro groups at position 1 enhance stability and serve as leaving groups for further functionalization .
  • Allyl and benzyl groups improve solubility in organic solvents, aiding in purification .

Structure-Activity Relationships (SAR) :

  • Position 2 : Bulky substituents (e.g., butyl, benzyl) correlate with higher yields but reduced antimicrobial efficacy .
  • Position 3 : Methyl groups are optimal for balancing steric and electronic effects .

Synthetic Challenges :

  • Allyl-substituted derivatives require controlled reaction conditions to avoid polymerization of the allyl group .

Biological Activity

Overview

1-Chloro-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound notable for its diverse biological activities. This compound features a complex structure that allows it to interact with various biological macromolecules, making it a candidate for drug discovery and development.

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the pyrido[1,2-a]benzimidazole core followed by the introduction of chloro, methyl, prop-2-en-1-yl, and carbonitrile groups through substitution and addition reactions. The reaction conditions require careful control of catalysts, solvents, and temperatures to optimize yield and purity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The mechanism may involve:

  • Binding to Active Sites : The compound can bind to the active sites of enzymes, inhibiting their activity.
  • Modulation of Receptor Signaling : It may alter receptor signaling pathways, impacting cellular responses.

These interactions suggest potential applications in therapeutic areas such as antiviral, anticancer, and antimicrobial treatments .

Antimicrobial Activity

Research has indicated that derivatives of compounds similar to 1-Chloro-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole exhibit moderate antibacterial properties against various strains of bacteria. For instance:

CompoundBacterial Strains TestedActivity
Benzo[4',5']imidazo derivativesStaphylococcus aureus, E. coliModerate activity observed
Pyrido derivativesVarious gram-positive and gram-negative bacteriaEffective against multiple strains

In vitro studies have shown that these compounds can inhibit bacterial growth through mechanisms involving disruption of cell membrane integrity .

Anticancer Activity

Studies have demonstrated that the compound exhibits antiproliferative effects against various cancer cell lines. For example:

Cell LineIC50 (µM)Mechanism
MCF-7 (breast cancer)10Induction of apoptosis
HeLa (cervical cancer)15Cell cycle arrest

The mechanism involves triggering apoptotic pathways and inhibiting cell proliferation through interaction with cellular signaling pathways .

Antiviral Properties

Preliminary investigations suggest that this compound may have antiviral properties. It has been noted for its potential to inhibit viral replication in specific assays, although further research is needed to elucidate the exact mechanisms involved.

Case Studies

Several studies have focused on the biological evaluation of similar compounds:

  • Study on Antimicrobial Activity : A study evaluated various benzimidazole derivatives for their antibacterial properties against Staphylococcus aureus and E. coli using agar diffusion methods. Results indicated significant inhibition zones for certain derivatives .
  • Anticancer Evaluation : A series of pyrido[3,4-b]indole derivatives were synthesized and tested for their antiproliferative effects on cancer cell lines. The results demonstrated that modifications in the chemical structure significantly influenced biological activity .

Q & A

Q. What safety protocols are critical when handling azido or cyano-containing intermediates?

  • Methodological Answer : Use explosion-proof fume hoods for azido intermediates, and avoid contact with heavy metals. For the carbonitrile group, wear nitrile gloves and monitor air quality with HCN detectors. Store in airtight containers at –20°C, away from acids or oxidizers .

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